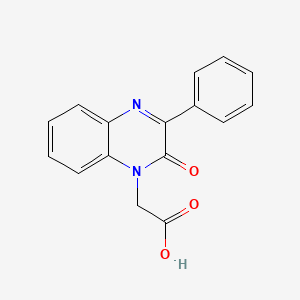

2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid

Description

2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid is a quinoxaline derivative characterized by a phenyl substituent at position 3 of the quinoxalin-2-one core and an acetic acid moiety at position 1. This compound serves as a key intermediate in medicinal chemistry, particularly in late-stage functionalization for synthesizing analogs with antitumor and antimicrobial properties . Its structure enables diverse modifications, such as amidation (e.g., N-(4-chlorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide) for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

2-(2-oxo-3-phenylquinoxalin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-14(20)10-18-13-9-5-4-8-12(13)17-15(16(18)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMVXUIMDGXSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204767 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid typically involves the condensation of an appropriate o-phenylenediamine with a diketone, followed by further functionalization. The reaction conditions may include:

Condensation Reaction: o-Phenylenediamine reacts with a diketone (e.g., benzil) in the presence of an acid catalyst.

Oxidation: The resulting intermediate is oxidized to form the quinoxaline ring.

Functionalization: Introduction of the acetic acid group through various organic reactions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to quinoxaline N-oxide.

Reduction: Reduction of the quinoxaline ring to form dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Quinoxaline N-oxides.

Reduction Products: Dihydroquinoxalines.

Substitution Products: Halogenated or alkylated quinoxalines.

Scientific Research Applications

The compound 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid is part of a class of quinoxaline derivatives that exhibit a wide range of pharmacological activities, making them potentially useful in medicinal chemistry research . Research has focused on synthesizing quinoxaline derivatives and investigating their potential applications in treating colorectal cancer and other diseases .

Scientific Research Applications

Quinoxalines in Anticancer Research Quinoxaline derivatives have demonstrated anticancer, antimicrobial, and anti-inflammatory activities . These compounds have shown good anticancer activity through various mechanisms, including tyrosine kinases inhibition, C-MET kinase inhibition, induction of apoptosis, tubulin polymerization inhibition, and selective induction of tumor hypoxia .

One study designed seventeen new 2-oxo-3-phenylquinoxalines via the chemoselective Michael reaction of 3-phenylquinoxalin-2(1H)-one with acrylic acid derivatives . Evaluating these synthesized compounds on colorectal cancer (HCT-116) cells, researchers found that compounds 2a and 7j significantly reduced cell viability . Image analysis revealed notable morphological changes, nuclear disintegration, and chromatin fragmentation, confirming apoptosis, which highlights the potent cytotoxic effect of compound 7j .

Another study focused on synthesizing new compounds containing the quinoxaline moiety coupled with amino acids or N-alkyl amines via a propanoyl spacer to evaluate their antitumor action . The synthesized compounds exhibited promising anticancer activity, with some having IC50 values of 1.9 and 2.3 μg/mL on HCT-116 and MCF-7 cell lines, respectively . In silico studies suggested a possible mode of action through hTS allosteric inhibition .

Structure-Activity Relationship

The 2-quinoxaline-one ring represents the core structure that binds Zinc (Zn) with its carbonyl oxygen . The structure allows the phenyl group to be proximal enough to the zinc to change the water entity and strengthen the compound's binding to the zinc atom . Substitutions on the quinazoline nitrogen can include a hydrophilic arm that ends with various substituents, serving as a specificity loop to control the compounds' subpocket occupation, leading to selectivity against other MMPs . One study showed that the 3-phenyl-2-sulfanyl quinoxaline scaffold, present in all the compounds, works on a specific target and possesses good and selective anticancer activity . The change in the sulfanyl peptidomimetic side chain did not greatly affect activity, but the presence of this side chain is crucial for its activity .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of structurally related compounds is summarized in Table 1:

*Molecular formula inferred from analogs (e.g., CAS 63642-41-1: C10H8N2O3) with additional phenyl group.

Key Observations:

Core Heterocycle: Quinoxaline derivatives (e.g., target compound) exhibit two nitrogen atoms in a fused aromatic ring, enhancing π-π stacking interactions for target binding . Quinoline-based analogs (e.g., ) have a single nitrogen atom, altering electronic properties and solubility .

Electron-Withdrawing Groups: Chloro (e.g., 6-Cl in ) and methoxy groups (e.g., 8-MeO in ) influence electronic density and metabolic stability .

Functional Moieties :

- Acetic Acid vs. Esters : The free carboxylic acid in the target compound enhances solubility and allows direct conjugation (e.g., amide formation in ), while ester derivatives (e.g., ) offer tunable lipophilicity .

Biological Activity

2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid, also known as phenyl quinoxaline acetic acid, is a derivative of quinoxaline that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in treating various diseases, particularly in the fields of oncology and infectious diseases.

The synthesis of this compound typically involves the condensation of 2-aminophenyl-3-methylquinoxaline with ethyl chloroacetate, followed by hydrolysis to yield the final product. Characterization methods such as NMR, IR, and mass spectrometry are commonly employed to confirm the structure and purity of the compound.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. For instance, derivatives of this compound demonstrated potent antiproliferative effects on colorectal cancer (HCT-116) cell lines, with IC50 values reported as low as 26.75 ± 3.50 μg/mL . The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate efficacy against certain bacterial strains, indicating its potential use in developing new antibiotics.

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer and antimicrobial properties, this compound has been reported to exhibit anti-inflammatory and antioxidant activities. These effects may be attributed to its ability to scavenge free radicals and modulate inflammatory pathways.

The precise mechanism through which this compound exerts its biological effects remains an area of active research. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in signal transduction pathways, leading to altered cellular responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Colorectal Cancer Treatment : A study evaluated a series of synthesized derivatives for their antiproliferative activity against HCT-116 cells. Compounds showed significant reductions in cell viability, with notable morphological changes observed under microscopy following treatment .

- Antimicrobial Screening : In vitro tests demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for further development into antimicrobial agents.

Research Findings Summary Table

Current Research Trends

Ongoing research is focused on optimizing the synthesis of novel derivatives to enhance biological activity and reduce toxicity. Investigations into the structure-activity relationship (SAR) are crucial for developing more potent compounds with specific therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinoxalinone derivatives are often functionalized using acetic acid derivatives under basic conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or acetonitrile. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, aqueous acetonitrile mobile phase) .

Q. How is the molecular structure of this compound validated in academic research?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR (DMSO-d6) to confirm proton environments and carbon connectivity. Key signals include the quinoxalinone carbonyl (~170 ppm in C) and acetic acid protons (~4.2 ppm in H) .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice, as seen in related quinoxaline derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

- Methodology :

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .

- UV-Vis : Analyze π→π* transitions in the quinoxaline ring (λmax ~260–300 nm in DMSO) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 205.1 for C10H8N2O3) .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic behavior of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to:

- Predict vibrational frequencies and compare with experimental FT-IR/Raman data .

- Map electrostatic potential surfaces to identify reactive sites (e.g., nucleophilic quinoxalinone oxygen) .

- Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess charge-transfer interactions .

Q. What challenges arise in resolving crystallographic disorder or twinning for this compound?

- Methodology :

- Disorder handling : Use SHELXL’s PART instruction to model alternative conformations. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .

- Twinning : For non-merohedral twinning, employ TWIN/BASF commands in SHELXL. Validate with R1 < 5% and wR2 < 15% .

- Example: Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate required anisotropic displacement parameters (ADPs) for the phenyl ring due to rotational disorder .

Q. How can contradictions between experimental and computational data be resolved?

- Case study : If DFT-predicted bond lengths deviate from X-ray data by >0.02 Å:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.